1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone 1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Brand Name: Vulcanchem
CAS No.: 380190-97-6
VCID: VC21398341
InChI: InChI=1S/C14H14N4O2S2/c19-12(17-5-7-20-8-6-17)9-21-13-15-16-14-18(13)10-3-1-2-4-11(10)22-14/h1-4H,5-9H2
SMILES: C1COCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Molecular Formula: C14H14N4O2S2
Molecular Weight: 334.4g/mol

1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

CAS No.: 380190-97-6

Cat. No.: VC21398341

Molecular Formula: C14H14N4O2S2

Molecular Weight: 334.4g/mol

* For research use only. Not for human or veterinary use.

1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone - 380190-97-6

Specification

CAS No. 380190-97-6
Molecular Formula C14H14N4O2S2
Molecular Weight 334.4g/mol
IUPAC Name 1-morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Standard InChI InChI=1S/C14H14N4O2S2/c19-12(17-5-7-20-8-6-17)9-21-13-15-16-14-18(13)10-3-1-2-4-11(10)22-14/h1-4H,5-9H2
Standard InChI Key AHLZOVSAIQHYLT-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Canonical SMILES C1COCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Introduction

Physical and Chemical Properties

1-Morpholin-4-yl-2-( triazolo[3,4-b] benzothiazol-1-ylsulfanyl)ethanone is characterized by specific physical and chemical properties that define its behavior in various experimental and potentially therapeutic contexts.

Identification and Basic Properties

The compound is precisely identified through several standardized parameters as outlined in Table 1:

PropertyValue
CAS No.380190-97-6
Molecular FormulaC14H14N4O2S2
Molecular Weight334.4 g/mol
IUPAC Name1-morpholin-4-yl-2-( triazolo[3,4-b] benzothiazol-1-ylsulfanyl)ethanone
PubChem Compound ID674518
Standard InChIKeyAHLZOVSAIQHYLT-UHFFFAOYSA-N

Structural Features and Characterization

The molecular architecture of 1-Morpholin-4-yl-2-( triazolo[3,4-b] benzothiazol-1-ylsulfanyl)ethanone incorporates several key structural elements that contribute to its chemical behavior and potential biological activities.

Key Structural Components

The compound can be divided into three primary structural components:

  • Morpholine Moiety: This six-membered heterocyclic ring contains both oxygen and nitrogen atoms. The nitrogen atom in the morpholine ring provides a basic center that can participate in various chemical reactions and potentially interact with biological targets. The morpholine ring is directly connected to the carbonyl group of the ethanone linker.

  • Triazolo[3,4-b] benzothiazole System: This complex fused heterocyclic system combines a triazole ring with a benzothiazole moiety. The triazole component provides stability and potential hydrogen bonding interactions, while the benzothiazole contributes aromatic character and additional heteroatoms for possible interactions with biological targets.

  • Sulfanyl-ethanone Linker: This connecting unit bridges the morpholine and triazolo-benzothiazole portions of the molecule through a sulfur atom attached to a carbonyl-containing ethane fragment.

Characterization Techniques

Compounds with similar structural complexity are typically characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for confirming the structure of heterocyclic compounds like this one. NMR analysis would reveal characteristic signals for the morpholine protons, the methylene groups, and the aromatic protons in the benzothiazole portion.

  • Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns specific to the compound's structure.

  • Infrared (IR) Spectroscopy: IR analysis would identify functional groups such as the carbonyl (C=O) stretching frequency, which would typically appear around 1685-1700 cm-1 based on similar compounds described in the literature .

  • X-ray Crystallography: For definitive structural confirmation, X-ray diffraction analysis would provide precise three-dimensional information about bond lengths, angles, and molecular packing .

Similar triazole-containing compounds have been characterized using these techniques, as seen in related research where triazole derivatives showed distinctive spectral patterns that confirmed their structures .

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